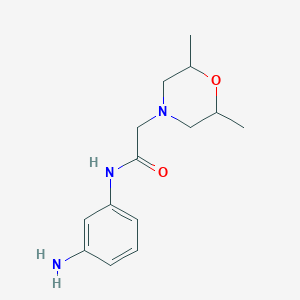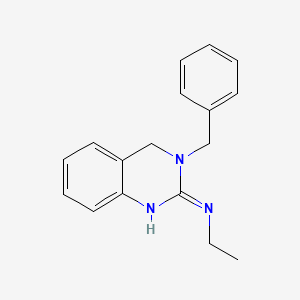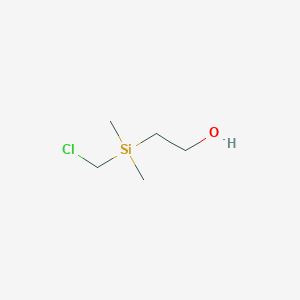
Chloromethyl(2-hydroxyethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[chloromethyl(dimethyl)silyl]ethanol is an organosilicon compound with the molecular formula C5H13ClOSi It is characterized by the presence of a chloromethyl group attached to a silicon atom, which is further bonded to two methyl groups and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
2-[chloromethyl(dimethyl)silyl]ethanol can be synthesized through several methods. One common approach involves the reaction of chloromethyl(dimethyl)silane with ethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the ethanol molecule.
Industrial Production Methods
In an industrial setting, the production of 2-[chloromethyl(dimethyl)silyl]ethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-[chloromethyl(dimethyl)silyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
2-[chloromethyl(dimethyl)silyl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 2-[chloromethyl(dimethyl)silyl]ethanol involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the ethanol moiety.
Dimethylchlorosilane: Another related compound with different reactivity due to the absence of the hydroxyl group.
Trimethylsilyl chloride: A commonly used reagent in organic synthesis with different functional groups.
Uniqueness
2-[chloromethyl(dimethyl)silyl]ethanol is unique due to the presence of both a chloromethyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to materials science.
特性
分子式 |
C5H13ClOSi |
|---|---|
分子量 |
152.69 g/mol |
IUPAC名 |
2-[chloromethyl(dimethyl)silyl]ethanol |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,5-6)4-3-7/h7H,3-5H2,1-2H3 |
InChIキー |
JYZKPRFYJXSUFE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


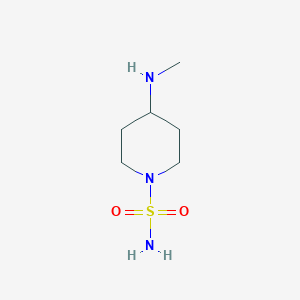
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)


![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
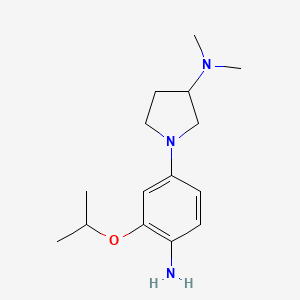
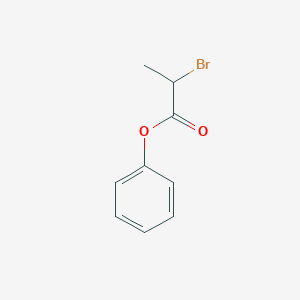

![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)


![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
